N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide
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Overview
Description
N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide is a chemical compound with a complex structure that includes a pyridine ring, a sulfamoyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide typically involves multiple steps. One common method includes the reaction of 2-(pyridin-2-yl)ethylamine with chloroacetyl chloride to form an intermediate, which is then treated with hydroxylamine to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide involves its interaction with specific molecular targets. The hydroxylamine group can form reactive intermediates that interact with enzymes or other proteins, leading to inhibition or activation of biological pathways. The pyridine ring can also participate in binding interactions with various receptors, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-2-(pyridin-2-yl)ethanimidamide
- N-(Pyridin-2-yl)imidates
- 2-(Pyridin-2-yl)ethanimidamide derivatives
Uniqueness
N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the hydroxylamine and sulfamoyl groups allows for diverse chemical transformations and potential therapeutic applications.
Properties
CAS No. |
919997-42-5 |
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Molecular Formula |
C9H13N3O4S |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
N-hydroxy-2-(2-pyridin-2-ylethylsulfamoyl)acetamide |
InChI |
InChI=1S/C9H13N3O4S/c13-9(12-14)7-17(15,16)11-6-4-8-3-1-2-5-10-8/h1-3,5,11,14H,4,6-7H2,(H,12,13) |
InChI Key |
WZQRWXSKNOLDEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNS(=O)(=O)CC(=O)NO |
Origin of Product |
United States |
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